molecular formula C8H13NO2 B12539744 Carbamic acid, (2-cyclopenten-1-ylmethyl)-, methyl ester CAS No. 142819-51-0

Carbamic acid, (2-cyclopenten-1-ylmethyl)-, methyl ester

Cat. No.: B12539744
CAS No.: 142819-51-0
M. Wt: 155.19 g/mol
InChI Key: PMLIVXSASCBXBM-UHFFFAOYSA-N
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Description

Carbamic acid, (2-cyclopenten-1-ylmethyl)-, methyl ester is an organic compound with a unique structure that includes a cyclopentene ring

Properties

CAS No.

142819-51-0

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

methyl N-(cyclopent-2-en-1-ylmethyl)carbamate

InChI

InChI=1S/C8H13NO2/c1-11-8(10)9-6-7-4-2-3-5-7/h2,4,7H,3,5-6H2,1H3,(H,9,10)

InChI Key

PMLIVXSASCBXBM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NCC1CCC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, (2-cyclopenten-1-ylmethyl)-, methyl ester typically involves the reaction of cyclopentene derivatives with methyl isocyanate. The reaction conditions often require a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and output. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (2-cyclopenten-1-ylmethyl)-, methyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different properties and applications.

    Reduction: Reduction reactions can convert the compound into more reduced forms, potentially altering its reactivity and stability.

    Substitution: Substitution reactions, where one functional group is replaced by another, can modify the compound’s chemical properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

Pharmaceutical Applications

Carbamic acid derivatives have shown significant promise in the pharmaceutical industry. The methyl ester form of carbamic acid can act as a precursor in the synthesis of biologically active compounds.

Kinase Inhibitors

Research indicates that compounds similar to carbamic acid derivatives can inhibit kinase enzymes, which are crucial in the treatment of hyperproliferative diseases such as cancer and inflammation. For instance, specific structural analogs have been developed to target various kinases effectively .

Central Nervous System Disorders

Carbamic acid derivatives exhibit potential anticonvulsant activity. They are being investigated for their efficacy in treating disorders such as anxiety, depression, epilepsy, and migraines. The structural modifications of carbamic acids can enhance their therapeutic profiles against these conditions .

Agricultural Applications

In agriculture, carbamic acid derivatives are utilized for their pesticidal properties. The compound functions as an active ingredient in pest control products, having undergone rigorous environmental and human health risk assessments to ensure safety and efficacy .

Pesticidal Activity

The compound has been registered under the Pest Control Products Act (PCPA) in Canada as an active ingredient in various pest control formulations. Its effectiveness against a range of pests makes it valuable for sustainable agricultural practices .

Industrial Applications

Beyond pharmaceuticals and agriculture, carbamic acid derivatives are also employed in various industrial applications due to their chemical stability and reactivity.

Chemical Synthesis

The compound serves as a building block in organic synthesis processes. Its ability to form stable intermediates allows it to be used in the production of more complex chemical structures necessary for various industrial applications .

Case Study 1: Development of Anticancer Agents

A study focused on the synthesis of carbamic acid derivatives showed promising results in inhibiting tumor growth in vitro. These compounds were designed to target specific kinase pathways involved in cancer proliferation, demonstrating significant potential for further development into therapeutic agents .

Case Study 2: Efficacy in Pest Control

Field trials conducted with formulations containing carbamic acid derivatives revealed effective control over common agricultural pests without significant adverse effects on non-target organisms. This study supports the compound's role as a safe alternative to conventional pesticides .

Mechanism of Action

The mechanism by which carbamic acid, (2-cyclopenten-1-ylmethyl)-, methyl ester exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    Carbamic acid, 2-cyclopenten-1-yl-, 1,1-dimethylethyl ester: This compound has a similar cyclopentene ring structure but differs in the ester group attached.

    Carbamic acid, [(acetylamino)methyl]-2-cyclopenten-1-yl-,1,1-dimethylethyl ester: Another related compound with an acetylamino group, which may confer different chemical properties.

Uniqueness

Carbamic acid, (2-cyclopenten-1-ylmethyl)-, methyl ester stands out due to its specific ester group and the resulting chemical properties

Biological Activity

Carbamic acid, (2-cyclopenten-1-ylmethyl)-, methyl ester, commonly referred to as a carbamate derivative, is a compound of interest in various biological studies due to its potential applications in pharmaceuticals and agriculture. This article reviews the biological activity of this compound, focusing on its mechanisms of action, toxicity profiles, and potential therapeutic uses.

Chemical Structure and Properties

Carbamic acid esters are characterized by their functional groups, which include an amine and a carbonyl group. The specific structure of (2-cyclopenten-1-ylmethyl)-methyl ester contributes to its biological properties.

Mechanisms of Biological Activity

  • Enzyme Inhibition :
    • Carbamate compounds often act as inhibitors of acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, affecting neuromuscular transmission and potentially leading to neurotoxicity at high concentrations .
  • Antioxidant Properties :
    • Some studies suggest that carbamate derivatives exhibit antioxidant activity, which can mitigate oxidative stress in biological systems. This property is particularly relevant in the context of cellular protection against free radicals .
  • Antimicrobial Activity :
    • Preliminary investigations indicate that certain carbamate compounds may possess antimicrobial properties, making them candidates for development as agricultural pesticides or pharmaceuticals .

Toxicity and Safety Profile

The toxicity profile of carbamic acid derivatives varies significantly based on structural modifications. For (2-cyclopenten-1-ylmethyl)-methyl ester:

  • Acute Toxicity : Animal studies indicate low acute toxicity with an LD50 greater than 2000 mg/kg when administered orally. However, sub-lethal effects such as reproductive toxicity have been observed in some models .
  • Chronic Effects : Long-term exposure may lead to adverse effects on reproductive health and developmental processes in laboratory animals .

Case Study 1: Neurotoxic Effects

A study on the neurotoxic effects of carbamate compounds highlighted that prolonged exposure could lead to cognitive deficits in animal models. The mechanism was attributed to the inhibition of AChE activity, resulting in excessive cholinergic stimulation .

Case Study 2: Antioxidant Activity

Research demonstrated that derivatives similar to (2-cyclopenten-1-ylmethyl)-methyl ester showed significant antioxidant activity in vitro. The assays indicated a dose-dependent response in reducing oxidative stress markers in cellular models .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AChE InhibitionIncreased acetylcholine levels
AntioxidantReduced oxidative stress
AntimicrobialInhibition of bacterial growth
Reproductive ToxicityDegeneration of reproductive organs

Table 2: Toxicity Profile

Exposure RouteLD50 (mg/kg)Observed EffectsReference
Oral>2000Minimal acute toxicity
Dermal>2000Low absorption
Chronic ExposureN/AReproductive and developmental issues

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing carbamic acid, (2-cyclopenten-1-ylmethyl)-, methyl ester, and how can reaction yields be improved?

  • Methodological Answer : Focus on multi-step synthesis involving cyclopentenylmethylamine intermediates. For example:

React cyclopentenylmethylamine with methyl chloroformate in anhydrous dichloromethane under nitrogen at 0–5°C.

Use triethylamine as a base to neutralize HCl byproducts.

Purify via column chromatography (silica gel, hexane/ethyl acetate gradient).

  • Key Parameters : Monitor reaction progress by TLC (Rf ~0.4 in 7:3 hexane/EtOAc). Optimize stoichiometry (1.2:1 molar ratio of chloroformate to amine) to minimize side products. Reference synthetic protocols for analogous carbamates .
    • Data Table :
ParameterValue
Yield Range65–85% (depending on purity)
Purity (HPLC)≥95% after purification

Q. How can the structural integrity of this carbamate be validated using spectroscopic techniques?

  • Methodological Answer :

  • NMR Analysis :
  • ¹H NMR : Look for characteristic peaks:
  • Cyclopentenyl protons (δ 5.6–5.8 ppm, multiplet).
  • Methyl ester (δ 3.6–3.7 ppm, singlet).
  • Carbamate NH (δ 5.1–5.3 ppm, broad, if present).
  • ¹³C NMR : Confirm carbamate carbonyl (δ 155–160 ppm) and ester carbonyl (δ 170–175 ppm).
  • FT-IR : Carbamate C=O stretch (~1680–1720 cm⁻¹) and ester C-O-C (~1250 cm⁻¹).
  • Mass Spec : Molecular ion [M+H]⁺ should match theoretical mass (e.g., C₉H₁₃NO₂: 171.23 g/mol) .

Q. What are the stability considerations for this compound under standard laboratory storage conditions?

  • Methodological Answer :

  • Store at –20°C in amber vials under inert gas (argon) to prevent hydrolysis.
  • Monitor degradation via HPLC: Hydrolysis products (cyclopentenylmethylamine and methyl carbonate) appear as secondary peaks (retention time shifts).
  • Accelerated Stability Testing : Expose to 40°C/75% RH for 14 days; ≤5% degradation indicates acceptable stability .

Advanced Research Questions

Q. How can computational docking studies predict the interaction of this carbamate with biological targets (e.g., enzymes)?

  • Methodological Answer :

Ligand Preparation : Generate 3D structures using tools like Open Babel, optimizing geometry with DFT (B3LYP/6-31G*).

Protein Target Selection : Use databases (PDB) to identify enzymes with carbamate-binding pockets (e.g., serine hydrolases).

Docking Software : Perform rigid/flexible docking with AutoDock Vina or Schrödinger Suite. Analyze binding poses for hydrogen bonds (e.g., carbamate NH with catalytic serine) and hydrophobic interactions (cyclopentenyl group).

  • Case Study : A related carbamate showed binding affinity (ΔG = –7.2 kcal/mol) to SARS-CoV-2 Mpro in silico .

Q. How can contradictory spectral data (e.g., unexpected NMR shifts) be resolved during structural elucidation?

  • Methodological Answer :

  • Hypothesis Testing :

Check for solvolysis: Compare spectra in deuterated vs. non-deuterated solvents.

Assess diastereomerism: Cyclopentenyl geometry may cause splitting (e.g., cis/trans isomers).

Use 2D NMR (COSY, HSQC) to assign coupling patterns and confirm connectivity.

  • Example : Anomalous δ 5.3 ppm peak in ¹H NMR may indicate residual amine; confirm via LC-MS .

Q. What analytical strategies are recommended for quantifying trace impurities in synthesized batches?

  • Methodological Answer :

  • HPLC-MS/MS : Use a C18 column (3.5 µm, 150 mm) with gradient elution (water/acetonitrile + 0.1% formic acid). Detect impurities at ppm levels (e.g., unreacted amine at m/z 98.1).
  • Limit Tests : Establish thresholds for known byproducts (e.g., methyl chloroformate dimer, ≤0.1%) using external calibration .

Data Contradiction and Resolution

Q. How to address discrepancies between theoretical and experimental partition coefficients (logP) for this compound?

  • Methodological Answer :

  • Experimental logP : Measure via shake-flask method (octanol/water) with UV detection.
  • Theoretical vs. Experimental : If ΔlogP > 0.5, consider conformational effects (e.g., cyclopentenyl ring puckering altering hydrophobicity). Computational tools (e.g., MarvinSketch) may underestimate steric contributions .

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